molecular formula C9H15NO3 B2936047 2-Oxa-8-azaspiro[4.5]decane-6-carboxylic acid CAS No. 2287285-52-1

2-Oxa-8-azaspiro[4.5]decane-6-carboxylic acid

Cat. No.: B2936047
CAS No.: 2287285-52-1
M. Wt: 185.223
InChI Key: DUJSEJZLHMZAMW-UHFFFAOYSA-N
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Description

2-Oxa-8-azaspiro[4.5]decane-6-carboxylic acid is a spiro compound characterized by a bicyclic structure where two rings are linked by a single carbon atom. This compound is notable for its three-dimensional structural properties and inherent rigidity, making it a valuable scaffold in the synthesis of biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

A convenient synthesis of 2-Oxa-8-azaspiro[4.5]decane-6-carboxylic acid involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction typically proceeds through alkylation and heterocyclization steps .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis from readily available reagents suggests that scalable production is feasible. The use of common organic synthesis techniques and reagents indicates potential for industrial application .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-8-azaspiro[4.5]decane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen in the presence of catalysts like Raney nickel.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various spiro derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

2-Oxa-8-azaspiro[4.5]decane-6-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a scaffold in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored as a potential therapeutic agent due to its structural properties and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxa-8-azaspiro[4.5]decane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as FGFR4 and vanin-1, which play roles in cancer and inflammation, respectively. Additionally, it can modulate steroid hormone levels by inhibiting 17β-HSD1, making it useful in the treatment of hormone-related disorders .

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.4]nonane
  • 2-Oxa-7-azaspiro[4.4]nonane

Uniqueness

2-Oxa-8-azaspiro[4.5]decane-6-carboxylic acid is unique due to its specific structural features, including the presence of both oxygen and nitrogen atoms in the spiro ring system. This structural complexity contributes to its rigidity and potential for diverse biological activities .

Properties

IUPAC Name

2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8(12)7-5-10-3-1-9(7)2-4-13-6-9/h7,10H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJSEJZLHMZAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C12CCOC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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